1H NMR and 13C NMR data for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
1H NMR and 13C NMR data for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Authored by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, a molecule of interest in medicinal chemistry and drug development. As no empirical spectral data for this specific compound is readily available in the literature, this document serves as an expert-driven prediction and interpretation, grounded in the fundamental principles of NMR and extensive data from analogous structural motifs.[3] This guide is intended for researchers, scientists, and professionals in drug development who rely on spectral data for structural elucidation and chemical verification.
Core Principles of NMR Spectroscopy: A Brief Overview
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[1] The absorption of radiofrequency (RF) radiation can induce a transition between these levels. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .
Key information derived from NMR spectra includes:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus indicates its electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher ppm value (downfield), while electron-donating groups shield it, leading to a lower ppm value (upfield).[4][5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as spin-spin coupling, causes signals to be split into multiple lines (multiplets). The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz). The 'n+1' rule is often used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[1][6]
Predicted ¹H NMR Spectrum of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
The predicted ¹H NMR spectrum is based on the analysis of chemical shift and coupling constant data from similar furan, pyrazole, and ethylamine derivatives.[7][8][9][10] The structure with atom numbering for assignment is shown below.
Caption: Structure of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine with atom numbering.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 (Pyrazole) | ~7.8 - 8.0 | s | - | 1H |
| H3 (Pyrazole) | ~7.6 - 7.8 | s | - | 1H |
| H5'' (Furan) | ~7.4 - 7.6 | dd | J(H5'',H4'') ≈ 1.8, J(H5'',H3'') ≈ 0.8 | 1H |
| H3'' (Furan) | ~6.5 - 6.7 | dd | J(H3'',H4'') ≈ 3.4, J(H3'',H5'') ≈ 0.8 | 1H |
| H4'' (Furan) | ~6.4 - 6.6 | dd | J(H4'',H3'') ≈ 3.4, J(H4'',H5'') ≈ 1.8 | 1H |
| H1' (CH₂) | ~4.2 - 4.4 | t | J(H1',H2') ≈ 6.0 | 2H |
| H2' (CH₂) | ~3.1 - 3.3 | t | J(H2',H1') ≈ 6.0 | 2H |
| NH₂ | ~1.5 - 3.0 | br s | - | 2H |
Detailed Spectral Interpretation
-
Pyrazole Protons (H3, H5): In 1,4-disubstituted pyrazoles, the H3 and H5 protons appear as singlets due to the absence of adjacent protons. The H5 proton is typically downfield from H3, influenced by the substitution pattern.[9][11] The electron-withdrawing nature of the adjacent furan-substituted carbon (C4) and the N-ethylamino group will deshield both protons, placing them in the aromatic region, estimated around 7.6-8.0 ppm .
-
Furan Protons (H3'', H4'', H5''): The protons on the 2-substituted furan ring will exhibit characteristic splitting patterns.[8][12][13]
-
H5'' is adjacent to the oxygen atom, which is strongly deshielding, making it the most downfield of the furan protons, predicted around 7.4-7.6 ppm . It will appear as a doublet of doublets due to coupling with H4'' (³J ≈ 1.8 Hz) and a smaller long-range coupling with H3'' (⁴J ≈ 0.8 Hz).[8]
-
H3'' is predicted to be the most upfield furan proton, around 6.5-6.7 ppm . It will be a doublet of doublets, coupling to H4'' (³J ≈ 3.4 Hz) and H5'' (⁴J ≈ 0.8 Hz).
-
H4'' is expected to resonate between H3'' and H5'', around 6.4-6.6 ppm , as a doublet of doublets from coupling to both H3'' (³J ≈ 3.4 Hz) and H5'' (³J ≈ 1.8 Hz).
-
-
Ethylamine Protons (H1', H2', NH₂):
-
The methylene protons H1' (N-CH₂), being directly attached to the pyrazole nitrogen, will be significantly deshielded and are predicted to appear as a triplet around 4.2-4.4 ppm , due to coupling with the adjacent H2' methylene group.
-
The methylene protons H2' (CH₂-N), adjacent to the amine group, will be less deshielded than H1' and are expected to resonate as a triplet around 3.1-3.3 ppm .
-
The amine (NH₂) protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[4][14] The chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of 1.5-3.0 ppm .[15] A D₂O exchange experiment would confirm this assignment, as the NH₂ signal would disappear.
-
Predicted ¹³C NMR Spectrum of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
The ¹³C NMR spectrum is predicted based on established chemical shift ranges for furan, pyrazole, and alkylamine carbons.[16][17][18][19][20]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2'' (Furan) | ~150 - 155 |
| C5 (Pyrazole) | ~140 - 145 |
| C5'' (Furan) | ~142 - 144 |
| C3 (Pyrazole) | ~130 - 135 |
| C4 (Pyrazole) | ~115 - 120 |
| C4'' (Furan) | ~111 - 113 |
| C3'' (Furan) | ~105 - 108 |
| C1' (CH₂) | ~50 - 55 |
| C2' (CH₂) | ~40 - 45 |
Detailed Spectral Interpretation
-
Furan Carbons (C2'', C3'', C4'', C5''):
-
C2'' , the carbon attached to the pyrazole ring, will be a quaternary carbon and is expected to be significantly downfield, around 150-155 ppm .
-
C5'' , the carbon adjacent to the oxygen, is highly deshielded, predicted around 142-144 ppm .
-
C3'' and C4'' are typically found more upfield, at approximately 105-108 ppm and 111-113 ppm , respectively.[18]
-
-
Pyrazole Carbons (C3, C4, C5):
-
C5 , adjacent to two nitrogen atoms, will be the most downfield pyrazole carbon, estimated around 140-145 ppm .
-
C3 is also deshielded by the nitrogens and is predicted in the 130-135 ppm range.[21]
-
C4 , the substituted carbon, will be more shielded than C3 and C5, with a predicted shift of 115-120 ppm .
-
-
Ethylamine Carbons (C1', C2'):
-
C1' , bonded to the pyrazole nitrogen, will be deshielded, appearing around 50-55 ppm .
-
C2' , adjacent to the primary amine, is expected in the 40-45 ppm region.[20]
-
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR data for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, a standardized experimental procedure is crucial.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR, and 15-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good first choice as it is likely to dissolve the amine compound well and will allow for the observation of the NH₂ protons. Alternatively, CDCl₃ could be used, but the NH₂ signal may be broader or exchange more rapidly with trace acidic impurities.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the spectrum to the residual solvent peak.[22]
NMR Instrument Setup and Data Acquisition
The following is a general workflow for a modern NMR spectrometer (e.g., Bruker Avance series).[23][24][25]
Caption: Standard workflow for NMR data acquisition and processing.
Key Acquisition Parameters:
-
¹H NMR:
-
Pulse Width: Calibrate for a 90° pulse.
-
Relaxation Delay (d1): Set to at least 1-2 seconds to allow for full relaxation of protons. For quantitative analysis, this should be extended to 5 times the longest T₁ relaxation time.[26]
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
Number of Scans (ns): A larger number of scans (e.g., 128, 256, or more) is required due to the low natural abundance of ¹³C.
-
Advanced Structural Confirmation: 2D NMR Spectroscopy
To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
Caption: Logical workflow for structural elucidation using 1D and 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. Key expected correlations include:
-
H1' with H2' on the ethyl chain.
-
Within the furan ring: H3'' with H4'', and H4'' with H5''.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the assigned proton signals to their corresponding carbon signals (e.g., H1' to C1', H5'' to C5'').
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2-3 bonds away. It is invaluable for connecting different fragments of the molecule. Key expected correlations would be:
-
H5 (pyrazole) to C3 and C4 (pyrazole) and C2'' (furan).
-
H1' (ethyl) to C5 (pyrazole) and C2' (ethyl).
-
H3'' (furan) to C2'' and C4 (pyrazole).
-
Conclusion
This technical guide provides a detailed, expert-predicted ¹H and ¹³C NMR spectral analysis for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. The predicted chemical shifts, coupling constants, and multiplicities are based on established principles of NMR spectroscopy and data from analogous structures. The outlined experimental protocols and the application of advanced 2D NMR techniques provide a robust framework for the empirical verification and unambiguous structural confirmation of this molecule. This guide serves as a valuable resource for researchers requiring a foundational understanding of the expected NMR characteristics of this compound for synthesis, characterization, and further development.
References
-
JoVE. (2015, March 4). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]
-
Pawar, S. D. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11). [Link]
-
SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
-
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Lee, Y. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(9), 1339-1340. [Link]
-
Beier, R. S., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]
-
Tvaroška, I., et al. (2013). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Organic Chemistry, 78(23), 11846-11855. [Link]
-
Schneider, W. G., et al. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(11), 1594-1601. [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]
-
Pavia, D. L., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. [Link]
-
ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. [Link]
-
University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Orita, A., et al. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAGENT. Heterocycles, 71(3), 569. [Link]
-
Martins, M. A. P., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(6). [Link]
-
University of Houston. (n.d.). NMR Data Acquisition and Processing Procedure. [Link]
-
Ghasemabadi, P. G., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5397-5407. [Link]
-
ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]
-
Hoffman, R. A. (1959). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry, 37(1), 161-172. [Link]
-
SpectraBase. (n.d.). 2-(Phenylethynyl)furan - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 804-808. [Link]
-
Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 62(1), 97-109. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology. [Link])
-
R Discovery. (1993, February 1). 13C NMR of pyrazoles. [Link])
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link])
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link])
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. [Link])
-
ChemRxiv. (n.d.). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. [Link])
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link])
-
Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link])
-
ACS Publications. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link])
-
SpectraBase. (n.d.). 2-Methylfuran - Optional[1H NMR] - Chemical Shifts. [Link])
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link])
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link])
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link])
Sources
- 1. ijirset.com [ijirset.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. researchgate.net [researchgate.net]
- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: NMR Spectroscopy Of Amines [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 24. sssc.usask.ca [sssc.usask.ca]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
